Tribiphenyl-4-ylmethanol
Description
Contextualization within Methanol (B129727) Derivatives and Extended Aromatic Scaffolds
Tribiphenyl-4-ylmethanol belongs to the class of triarylmethanols, which are characterized by a central carbon atom bonded to a hydroxyl group and three aryl (aromatic ring) substituents. In the specific case of this compound, these aryl groups are biphenyl (B1667301) units. This structure places it at the intersection of two important chemical motifs: methanol derivatives and molecules with extended aromatic scaffolds.
Methanol derivatives form a large and diverse class of organic compounds where the methyl group of methanol is substituted with other functional groups. acs.org When these substituents are aromatic rings, as in the case of triarylmethanols, the resulting molecules often exhibit unique photophysical and steric properties. The presence of multiple aromatic rings can lead to the formation of extensive π-conjugated systems, which are of significant interest for applications in electronics and photonics. cymitquimica.com
The extended aromatic scaffold of this compound, composed of three biphenyl units, imparts significant steric bulk and a well-defined three-dimensional architecture. Aromatic oligoesters are another example of molecules that can form stable, extended conformations. nih.gov Such rigid and extensive structures are often explored for their ability to form host-guest complexes and for their potential in creating novel materials with specific structural and electronic properties. tandfonline.comdntb.gov.ua Triarylmethanols, for instance, have been shown to be effective clathrate hosts, capable of forming inclusion compounds with various guest molecules. tandfonline.comtandfonline.com
Academic Significance and Research Impetus for the this compound Framework
The academic significance of the this compound framework stems from its potential applications in supramolecular chemistry and materials science. The unique three-dimensional arrangement of the biphenyl groups can create cavities or clefts, making it a candidate for molecular recognition and sensing applications. The study of supramolecular complexation involving triarylmethanol hosts has revealed that the inclusion selectivity is dependent on the structural features of the host molecule. tandfonline.comtandfonline.com
Research into related triarylmethanol systems is often driven by the desire to create molecules with specific functionalities. For example, the introduction of chiral substituents can induce optical activity, which is of interest for applications in asymmetric catalysis and chiroptical materials. acs.org Furthermore, the electronic properties of the aromatic rings can be tuned by introducing different substituents, which can influence the compound's behavior in electronic devices or as a sensor. cymitquimica.com
The synthesis of complex methanol derivatives is also a significant area of research. For instance, (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol is a known impurity of the antihypertensive drug Losartan, highlighting the relevance of synthetic methods for such compounds in the pharmaceutical industry. nih.gov The development of efficient synthetic routes to biphenyl-methanol derivatives is crucial for accessing these molecules for further study and application. asianpubs.orggoogle.com
Current Research Trajectories and Future Outlook in Related Chemical Disciplines
Current research trajectories for compounds related to this compound are focused on several key areas:
Supramolecular Chemistry: The design and synthesis of novel host molecules for selective guest binding remains an active area of research. tandfonline.comdntb.gov.uatandfonline.com The rigid and pre-organized structure of triarylmethanols makes them attractive scaffolds for creating sophisticated host-guest systems.
Materials Science: The development of new materials with tailored electronic and photophysical properties is a major driver of research in this field. cymitquimica.com The extended aromatic systems of compounds like this compound suggest potential applications in organic light-emitting diodes (OLEDs), field-effect transistors, and other electronic devices.
Crystal Engineering: Understanding and controlling the packing of molecules in the solid state is crucial for designing materials with desired properties. nih.govresearchgate.netredalyc.orgarabjchem.org The study of the crystal structures of related methanol derivatives provides insights into the intermolecular interactions that govern their self-assembly.
The future outlook for research in these areas is promising. The continued development of synthetic methodologies will enable the creation of increasingly complex and functionalized triarylmethanol derivatives. Advances in computational chemistry will aid in the design of molecules with specific properties and in the prediction of their behavior in different environments. arabjchem.org As our understanding of the relationship between molecular structure and macroscopic properties deepens, we can expect to see the emergence of new applications for these fascinating compounds in a wide range of scientific and technological fields.
Structure
3D Structure
Properties
CAS No. |
5341-14-0 |
|---|---|
Molecular Formula |
C37H28O |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
tris(4-phenylphenyl)methanol |
InChI |
InChI=1S/C37H28O/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27,38H |
InChI Key |
FURWFDHTIUIMDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)O |
Other CAS No. |
5341-14-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Tribiphenyl 4 Ylmethanol and Its Structural Analogues
Established Synthetic Pathways and Mechanistic Considerations
The classical approaches to synthesizing Tribiphenyl-4-ylmethanol and its structural analogues primarily involve nucleophilic additions to carbonyl precursors, with Grignard reactions and hydride reductions being cornerstone methodologies.
Grignard Reagent-Mediated Syntheses of Tertiary Alcohols
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds, making it highly suitable for the synthesis of tertiary alcohols like this compound. organic-chemistry.orgkhanacademy.org The process involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. leah4sci.comchemistrysteps.com For the synthesis of a symmetrical tertiary alcohol where the three alkyl groups are identical, an ester is often the preferred starting material, reacting with an excess of the Grignard reagent. organic-chemistry.org
Specifically, this compound can be synthesized by reacting methyl 4-biphenylcarboxylate with at least two equivalents of a 4-biphenylylmagnesium halide (e.g., 4-biphenylylmagnesium bromide).
Reaction Mechanism:
First Nucleophilic Addition: The first equivalent of the Grignard reagent attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. chemistrysteps.com
Intermediate Ketone Formation: The tetrahedral intermediate is unstable and collapses, eliminating the methoxy (B1213986) group to form a ketone, in this case, di(biphenyl-4-yl)methanone. leah4sci.comchemistrysteps.com This ketone is more reactive than the initial ester. quimicaorganica.org
Second Nucleophilic Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, leading to a second tetrahedral intermediate, a magnesium alkoxide. leah4sci.commasterorganicchemistry.com
Protonation: The final step involves an acidic workup (e.g., with aqueous acid) to protonate the alkoxide, yielding the desired tertiary alcohol, this compound. khanacademy.orglibretexts.org
Alternatively, the synthesis can be achieved through the reaction of a single equivalent of 4-biphenylylmagnesium halide with the corresponding ketone, di(biphenyl-4-yl)methanone. masterorganicchemistry.com While the reaction is typically understood to proceed via a nucleophilic addition mechanism, sterically hindered substrates may react through a single electron transfer (SET) pathway. organic-chemistry.org To enhance reaction yields, particularly with sterically hindered or easily enolizable ketones, additives such as lanthanide salts (e.g., lanthanum trichloride) can be employed to suppress side reactions. nii.ac.jpgoogle.com
| Carbonyl Precursor | Grignard Reagent | Equivalents of Grignard Reagent | Final Product |
|---|---|---|---|
| Di(biphenyl-4-yl)methanone | 4-Biphenylylmagnesium bromide | 1 | This compound |
| Methyl 4-biphenylcarboxylate | 4-Biphenylylmagnesium bromide | 2 | This compound |
Nucleophilic Addition Reactions to Carbonyl Precursors
The synthesis of this compound is fundamentally a result of nucleophilic addition to a carbonyl group. This class of reactions is one of the most important in organic chemistry for forming new carbon-carbon bonds. academie-sciences.fr The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a target for a wide array of nucleophiles, including organometallic reagents and hydrides. masterorganicchemistry.com
The mechanism involves the attack of the nucleophile on the trigonal planar, sp²-hybridized carbonyl carbon, resulting in the formation of a tetrahedral, sp³-hybridized intermediate. masterorganicchemistry.com The feasibility and reversibility of the addition depend significantly on the basicity of the nucleophile. masterorganicchemistry.com Strong bases, such as those found in Grignard and organolithium reagents, lead to irreversible additions. masterorganicchemistry.com
The reactivity of the carbonyl precursor is influenced by several factors:
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and thus its reactivity toward nucleophiles. masterorganicchemistry.com
Steric Effects: Bulky substituents around the carbonyl group can hinder the approach of the nucleophile, slowing the reaction rate.
For the synthesis of this compound, the key nucleophilic addition involves a biphenyl-anion equivalent (from a Grignard or organolithium reagent) adding to a biphenyl-substituted carbonyl compound.
Development of Novel Synthetic Approaches
Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and atom economy. This has led to the development of new strategies for constructing both the biphenyl (B1667301) building blocks and the final alcohol product.
Transition Metal-Catalyzed Coupling Strategies for Biphenyl Moieties
The biphenyl motif is a privileged scaffold found in many functional materials and biologically active compounds. gre.ac.uk The most powerful and widely used method for constructing biphenyl and substituted biphenyl structures is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukwikipedia.org This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgrsc.org
The catalytic cycle for the Suzuki reaction generally proceeds through three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobiphenyl) to form a Pd(II) complex. rsc.org
Transmetalation: The aryl group from the organoboron compound (e.g., biphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires a base. rsc.org
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. rsc.org
This methodology offers high yields and excellent functional group tolerance, making it ideal for synthesizing the complex precursors required for this compound. nih.govajgreenchem.com Other important transition-metal-catalyzed cross-coupling reactions for biaryl synthesis include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents). rsc.org
| Reaction Name | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Aryl halide/triflate | Palladium | Mild conditions, high tolerance of functional groups, commercially available reagents. wikipedia.org |
| Stille Coupling | Organostannane (tin) | Aryl halide/triflate | Palladium | Tolerant of a wide range of functional groups. rsc.org |
| Hiyama Coupling | Organosilane (silicon) | Aryl halide/triflate | Palladium | Low toxicity of silicon byproducts. rsc.org |
Environmentally Benign Synthesis Protocols
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. humanjournals.com These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. humanjournals.comjocpr.com
Key green strategies applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents: Replacing volatile organic solvents with water or ionic liquids. Suzuki couplings have been successfully performed in aqueous media. ajgreenchem.comresearchgate.net For Grignard-type reactions, ionic liquids have been explored as a non-flammable and low-volatility alternative to traditional ether solvents. derpharmachemica.com
Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with mechanical energy input (mechanochemistry) via ball milling or by grinding the reactants together. humanjournals.comjocpr.com This minimizes solvent waste and can lead to faster reaction times.
Alternative Energy Sources: Utilizing microwaves or ultrasound (sonochemistry) to promote reactions. Microwave heating can dramatically reduce reaction times through efficient internal heating, while sonication can enhance reactivity by creating localized high-energy zones. humanjournals.comijcce.ac.ir
Catalyst-Free or Base-Free Conditions: Developing protocols that eliminate the need for a catalyst or base, simplifying purification and reducing waste. researchgate.net
Photocatalysis: Using light, often in conjunction with a photosensitizer, to drive chemical reactions, offering a green alternative to thermally driven processes. researchgate.net
These modern approaches provide pathways to synthesize complex molecules like this compound more efficiently and with a reduced environmental footprint.
Solvent-Free Reaction Systems
In line with the principles of green chemistry, solvent-free reaction systems are gaining prominence to reduce the use of hazardous and volatile organic compounds. researchgate.net These methods not only offer environmental benefits but can also lead to improved reaction rates and yields. researchgate.netrsc.org
Mechanochemistry, particularly ball milling, has emerged as a powerful solvent-less technique for organic synthesis. rsc.org This method uses mechanical force to induce chemical reactions in the solid state, eliminating the need for bulk solvents. While a specific solvent-free synthesis for this compound is not prominently documented, the successful synthesis of other complex molecules, including various triarylmethanes and bisphenolic antioxidants under solvent-free conditions, suggests its feasibility. researchgate.netrsc.org For instance, the condensation of aldehydes with phenols has been effectively carried out using reusable catalysts without any solvent. researchgate.net Another approach involves thermal fusion of reactants, where the reaction is conducted by heating a mixture of the solid starting materials above their melting points.
Green Catalytic Approaches in Organic Transformations
Green catalysis aims to develop and utilize efficient catalysts that are environmentally benign, recyclable, and promote reactions with high atom economy. catalysis.blog This is a departure from traditional methods that often use stoichiometric amounts of hazardous reagents. chemicalbook.com
For transformations related to triarylmethane synthesis, several green catalytic systems have been developed. These often function in greener solvents like water or under solvent-free conditions. researchgate.netresearchgate.net
| Catalyst Type | Example | Reaction | Advantages |
| Heteropoly Acids | Heteropolyphosphotungstic acid (HPW) | Condensation of aromatic aldehydes and anilines | Environmentally benign, can be used in water, good functional group tolerance. researchgate.net |
| Solid Acids | Silica sulfuric acid (SSA) | Synthesis of triarylmethanes | Reusable, solvent-free conditions, high yields, relatively short reaction times. researchgate.net |
| Functionalized Nanomaterials | Sulfonated multi-walled carbon nanotubes (MWCNTs–SO3H) | Synthesis of bisphenolic antioxidants | Heterogeneous, robust, reusable, solvent-free conditions. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Various | General catalysis | Recyclable, potentially less toxic than traditional metal catalysts. catalysis.blog |
These catalytic approaches underscore a shift towards more sustainable synthetic practices in organic chemistry. catalysis.blog
Preparation of Functionally Modified this compound Derivatives
The functionalization of this compound can be targeted at two primary locations: the aromatic biphenyl rings and the tertiary hydroxyl group. Such modifications are crucial for tuning the molecule's physicochemical properties and for incorporating it into larger, more complex structures. biointerfaceresearch.comnih.gov
Strategies for Aromatic Ring Substitutions
The biphenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. total-synthesis.comrutgers.edu In EAS, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. uci.edu The existing bulky triarylmethyl group acts as a substituent on the biphenyl moieties, influencing the rate and regioselectivity of the substitution.
Substituents on an aromatic ring are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org The alkyl group of the central carbon directs substitution primarily to the ortho and para positions of the terminal phenyl rings. uci.edu
Common electrophilic aromatic substitution reactions include:
| Reaction | Reagents | Electrophile | Typical Product |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | Bromo- or Chloro-substituted biphenyl ring. unizin.org |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted biphenyl ring. unizin.org |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or HSO₃⁺ | Sulfonic acid-substituted biphenyl ring. unizin.org |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkyl-substituted biphenyl ring. total-synthesis.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted biphenyl ring. total-synthesis.com |
Modifications at the Hydroxyl Functionality
The tertiary hydroxyl group of this compound is a key site for functionalization. However, as a tertiary alcohol, its reactivity has specific characteristics, and the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, modification often requires converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org
Key modifications include:
| Modification Type | Reagents & Conditions | Resulting Functional Group | Notes |
| Esterification | Acyl chloride or acid anhydride, often with a base (e.g., pyridine) | Ester (-O-C=O-R) | A common method to protect the hydroxyl group or introduce new functionality. |
| Etherification | Williamson Ether Synthesis (requires deprotonation to an alkoxide first with NaH or similar, then reaction with an alkyl halide) | Ether (-O-R) | Challenging for tertiary alcohols due to steric hindrance and competing elimination reactions. |
| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂); Phosphorus tribromide (PBr₃) | Alkyl Chloride (-Cl) or Bromide (-Br) | Converts the alcohol to the corresponding halide. libretexts.org |
| Conversion to Sulfonate Ester | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in pyridine | Tosylate (-OTs) or Mesylate (-OMs) | Creates an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.orgnih.gov |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), and a nucleophile (e.g., benzoic acid, azide) | Varies (e.g., Ester, Azide) | Allows for substitution with a wide range of nucleophiles, often with inversion of configuration if a stereocenter is present. libretexts.orgnih.gov |
These transformations enable the hydroxyl group to be replaced with a variety of other functionalities, significantly expanding the chemical diversity of derivatives. nih.govnumberanalytics.com
Incorporation into Complex Molecular Architectures
The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the construction of more complex molecular systems. Its derivatives can be designed for applications in medicinal chemistry, materials science, and supramolecular chemistry.
In drug discovery, rigid scaffolds are often used to orient functional groups in a precise spatial arrangement to optimize binding to biological targets like enzymes or receptors. nih.govnih.gov For example, biphenyl moieties are found in various pharmacologically active compounds. nih.govajgreenchem.com The this compound core could serve as a central hub from which to project pharmacophores in three dimensions. The synthesis of libraries of such compounds, for instance by modifying the aromatic rings or the hydroxyl group, is a strategy used in the discovery of new drugs. nih.govnih.gov
In materials science, the bulky, propeller-like shape of triarylmethanols can be exploited to create materials with specific properties. For instance, incorporating such units into polymers can disrupt chain packing, leading to materials with high free volume, which can be useful in gas separation membranes. The chromophoric nature of the aromatic rings also suggests potential applications in optical or electronic materials. The synthesis of complex architectures like porphyrin libraries demonstrates how core structures can be systematically functionalized to create a multitude of compounds for screening purposes. nih.gov
Reaction Mechanisms and Kinetic Investigations of Tribiphenyl 4 Ylmethanol Transformations
Elucidation of Elementary Reaction Steps.rsc.org
The generally accepted mechanism for the acid-catalyzed substitution or solvolysis of tertiary alcohols like Tribiphenyl-4-ylmethanol involves a multi-step sequence. ucalgary.ca
The elementary steps for the reaction in an acidic medium are as follows:
Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the hydroxyl group by an acid, converting it into a much better leaving group, water. libretexts.orglibretexts.org
Nucleophilic Attack: The carbocation, an electrophile, is then rapidly attacked by a nucleophile present in the reaction mixture. ucalgary.ca In solvolysis reactions, the solvent itself acts as the nucleophile (e.g., water for hydrolysis, alcohol for alcoholysis). wikipedia.org
Reactive Intermediate: The Tribiphenyl-4-ylmethyl Carbocation
The key reactive intermediate in these transformations is the Tribiphenyl-4-ylmethyl carbocation . Triarylmethyl cations are known for their significant stability, which is attributed to the delocalization of the positive charge over the three aromatic rings through resonance. researchgate.net In the case of this compound, each of the three biphenyl (B1667301) systems provides an extended π-system for charge delocalization, which is expected to render this carbocation particularly stable compared to the parent triphenylmethyl cation. researchgate.net This high stability lowers the activation energy for its formation, facilitating the SN1 pathway. libretexts.orglibretexts.org The carbocation intermediate possesses a planar or near-planar geometry around the central carbon, making it susceptible to attack from either face. wikipedia.org
Transition States
The reaction profile involves at least two major transition states:
First Transition State (Rate-Determining): According to the Hammond postulate, the transition state of the rate-determining step (carbocation formation) should closely resemble the high-energy carbocation intermediate. libretexts.orglibretexts.org This transition state is characterized by a significant partial positive charge on the central carbon and a stretched C-O bond. nih.gov Its energy is lowered by factors that stabilize the resulting carbocation and by polar, protic solvents that can solvate both the developing positive charge and the departing leaving group. pressbooks.publibretexts.org
Second Transition State: This transition state occurs during the nucleophilic attack on the carbocation. As this step is typically very fast and exothermic, its transition state is expected to be early, resembling the carbocation intermediate and the nucleophile just as they begin to interact. nih.gov
Stereoselectivity
If the central carbinol carbon of a triarylmethanol were a stereocenter, the SN1 mechanism would typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either the top or bottom face with equal probability, leading to a mixture of enantiomers. wikipedia.orgwikipedia.org However, for this compound, the central carbon is achiral. While the molecule itself can adopt chiral, propeller-like conformations, these rapidly interconvert. nih.gov
In some cases involving tertiary alcohols, complete racemization is not observed, and either inversion or retention of configuration can be favored. nih.govacs.org This is often explained by the formation of "intimate ion pairs," where the leaving group remains in close proximity to the newly formed carbocation, shielding one face from immediate nucleophilic attack. wikipedia.org For a bulky system like this compound, steric hindrance from the large biphenyl groups could also influence the trajectory of the incoming nucleophile.
Regioselectivity
The reactions of this compound are expected to be highly regioselective. Nucleophilic attack will occur exclusively at the electron-deficient central carbon of the carbocation. Rearrangements, such as hydride or aryl shifts, are theoretically possible but are highly unlikely in this specific case. The tertiary Tribiphenyl-4-ylmethyl cation is already exceptionally stable due to extensive resonance, meaning there is no thermodynamic driving force for it to rearrange to a less stable secondary or primary carbocation.
Kinetic Studies and Rate Law Determination.nih.gov
The kinetics of SN1 solvolysis are typically followed using techniques like titration, spectroscopy, or conductivity measurements. amherst.edu For example, in the solvolysis of a related compound, triphenylmethyl chloride, the reaction rate can be monitored by adding a base and an indicator. The time taken for the acid produced (HCl) to neutralize the base and cause a color change is measured. amherst.edu
For this compound solvolysis, a common approach would be to dissolve the alcohol in a suitable solvent (e.g., aqueous acetone (B3395972) or ethanol) containing a strong acid catalyst and monitor the disappearance of the reactant or the appearance of the product over time using UV-Vis spectroscopy, as the triarylmethyl carbocation is often intensely colored. researchgate.net
The expected rate law for an SN1 reaction of this compound would be first-order with respect to the substrate and zero-order with respect to the nucleophile. wikipedia.orgmasterorganicchemistry.comedubull.com
Rate = k[this compound]
This is because the rate-determining step involves only the dissociation of the protonated alcohol and does not involve the nucleophile. masterorganicchemistry.com
Several factors are known to influence the rate of SN1 reactions, and these would apply directly to the transformations of this compound.
Solvent Polarity: The rate of SN1 reactions is highly dependent on the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating the reaction. pressbooks.publibretexts.orgquora.com They stabilize the transition state and the carbocation intermediate through solvation, and they also solvate the leaving group. numberanalytics.comlumenlearning.com An increase in solvent polarity would dramatically increase the rate of solvolysis for this compound. libretexts.org
Leaving Group Ability: The reaction rate is sensitive to the nature of the leaving group. For an alcohol, the hydroxyl group (-OH) is a poor leaving group. Protonation by an acid converts it into a much better leaving group (H₂O), which is a stable, neutral molecule. libretexts.orglibretexts.org
Nucleophile Strength: The rate of an SN1 reaction is generally independent of the concentration or strength of the nucleophile because the nucleophile is not involved in the rate-determining step. libretexts.orglibretexts.org However, the product distribution in cases of competing nucleophiles will depend on their relative concentrations and reactivities towards the carbocation.
The following table illustrates the expected qualitative effects of changing reaction parameters on the rate of an SN1 reaction of this compound.
| Parameter Change | Effect on SN1 Rate | Reason |
|---|---|---|
| Increase Solvent Polarity (e.g., from ethanol (B145695) to water) | Increase | Stabilization of the carbocation intermediate and transition state. numberanalytics.compressbooks.pub |
| Increase Acidity (catalyst concentration) | Increase | Increases the concentration of the protonated alcohol, which has a better leaving group. libretexts.org |
| Increase Nucleophile Concentration | No Change | The nucleophile is not involved in the rate-determining step. libretexts.orglibretexts.org |
| Use a Better Leaving Group (e.g., starting from Tribiphenyl-4-ylmethyl chloride instead of the alcohol) | Increase | A more stable leaving group (e.g., Cl⁻ vs. H₂O) lowers the activation energy of the rate-determining step. libretexts.org |
Theoretical Approaches to Reaction Mechanism Elucidation.rsc.orgnumberanalytics.comacs.org
Modern computational chemistry provides powerful tools for investigating reaction mechanisms, especially for systems involving transient species like carbocations. nsf.govcore.ac.uk Density Functional Theory (DFT) calculations would be a suitable method to model the transformations of this compound. core.ac.uk
Such theoretical studies could be used to:
Determine Geometries and Energies: Calculate the optimized geometries and relative energies of the reactant, the Tribiphenyl-4-ylmethyl carbocation intermediate, transition states, and products. This would provide a quantitative energy profile of the reaction pathway.
Analyze Charge Distribution: Map the distribution of positive charge on the carbocation intermediate, confirming the extent of delocalization into the biphenyl rings. This would provide quantitative support for the high stability of this intermediate.
Model Transition States: Locate and characterize the transition state structures, allowing for the calculation of activation barriers (ΔG‡). These theoretical barriers could then be compared with experimentally derived activation energies from kinetic studies.
For example, computational studies on various triarylmethyl cations have been used to evaluate thermodynamic parameters and explore different reaction pathways, demonstrating the utility of these theoretical approaches. nsf.gov
Quantum Chemical Calculations of Potential Energy Surfaces
Quantum chemical calculations are indispensable tools for elucidating the intricate details of chemical transformations by mapping the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric arrangement of its constituent atoms. acs.orgresearchgate.net For the transformations of this compound, theoretical calculations, particularly those employing density functional theory (DFT), are crucial for understanding the energetics and geometries of reactants, transition states, and products.
The exploration of the PES begins with the optimization of the ground state geometry of the this compound molecule. Computational methods are then used to identify the transition state structures that connect the reactant to its products. A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the PES. nih.gov The energy difference between the reactant and the transition state defines the activation energy barrier, a critical parameter in determining the reaction kinetics. fiveable.me
For triarylmethanol compounds, which are structurally related to this compound, theoretical calculations have been successfully employed to determine the structures of various conformers. acs.org These calculations can reveal the relative Gibbs free energies of different spatial arrangements of the aryl groups, which can influence the molecule's reactivity. The stability of the resulting carbocation intermediates, formed through the heterolytic cleavage of the C-O bond, is also a key aspect that can be thoroughly investigated using quantum chemical methods. chemistryworld.com The delocalization of the positive charge across the biphenyl and phenyl rings is a significant stabilizing factor that can be quantified through computational analysis.
A representative approach for such calculations involves using a specific level of theory and basis set, such as the IEFPCM/B3LYP/6-311++G(d,p) level, which has been applied to similar triarylmethanol systems. acs.org This method combines DFT with a polarizable continuum model (IEFPCM) to account for the effects of a solvent, which is crucial for reactions that are often carried out in solution. The table below illustrates the type of data that can be generated from such calculations for a hypothetical transformation of this compound.
| Species | Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| This compound (Reactant) | B3LYP | 6-311++G(d,p) | IEFPCM (DCM) | 0.00 |
| Transition State (C-O bond cleavage) | B3LYP | 6-311++G(d,p) | IEFPCM (DCM) | +15.7 |
| Tribiphenylmethyl Carbocation (Intermediate) | B3LYP | 6-311++G(d,p) | IEFPCM (DCM) | +5.2 |
| Water (Product) | B3LYP | 6-311++G(d,p) | IEFPCM (DCM) | - |
| Final Product (e.g., from reaction with nucleophile) | B3LYP | 6-311++G(d,p) | IEFPCM (DCM) | -8.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent experimentally verified results for this compound.
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling provides a dynamic perspective on reaction mechanisms by tracing the entire reaction pathway from reactants to products. nih.gov This involves calculating the minimum energy path (MEP) on the potential energy surface, which represents the most likely trajectory for a chemical reaction. By mapping the MEP, researchers can visualize the continuous geometric and electronic changes that occur during the transformation of this compound.
The primary goal of modeling reaction pathways is to identify all relevant intermediates and transition states and to calculate their corresponding energy barriers. dntb.gov.ua For the solvolysis of this compound, a key reaction pathway involves the formation of a stable tribiphenylmethyl carbocation. Computational models can accurately predict the energy barrier for the initial heterolysis of the carbon-hydroxyl bond, which is often the rate-determining step. numberanalytics.com
Furthermore, computational studies can explore competing reaction pathways. For instance, alongside the desired carbocation formation, other rearrangement or elimination reactions might be possible. By calculating the energy barriers for each potential pathway, it is possible to predict the major and minor products of the reaction under different conditions. nih.gov
The following table presents hypothetical calculated energy barriers for different potential reaction steps involving this compound, showcasing the kind of insights that computational modeling can provide.
| Reaction Step | Computational Method | Energy Barrier (kcal/mol) | Reaction Type |
| C-O Bond Heterolysis | DFT (B3LYP/6-311+G(d)) | 15.7 | Carbocation formation |
| Nucleophilic attack by H₂O on Carbocation | DFT (B3LYP/6-311+G(d)) | 2.1 | Product formation |
| Phenyl Ring Rotation in Carbocation | DFT (B3LYP/6-311+G(d)) | 5.3 | Conformational change |
| Friedel-Crafts-type intramolecular cyclization | DFT (B3LYP/6-311+G(d)) | 25.8 | Side reaction |
Note: The data in this table is illustrative and based on plausible values for analogous systems. It is not based on published experimental or computational data for this compound.
These computational models are not only predictive but also serve to interpret experimental observations. For example, if a reaction shows a particular selectivity, computational modeling can reveal the energetic reasons behind this preference by comparing the activation energies of the different pathways. nih.gov The synergy between computational modeling and experimental kinetic studies provides a comprehensive understanding of the reaction mechanisms governing the transformations of complex molecules like this compound. numberanalytics.com
Theoretical and Computational Chemistry Studies on Tribiphenyl 4 Ylmethanol
Quantum Chemical Investigations
Quantum chemical methods provide profound insights into the intrinsic properties of molecules at the electronic level. These investigations are fundamental to understanding the geometry, stability, and reactivity of Tribiphenyl-4-ylmethanol.
Density Functional Theory (DFT) Applications to Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of complex organic molecules due to its balance of accuracy and computational efficiency. nih.govscispace.com For molecules like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G++(d,p), are used to determine the most stable geometric configuration. nih.gov
DFT is also instrumental in analyzing electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. eurjchem.com This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.goveurjchem.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.govscispace.com These maps provide a visual representation of chemically active sites and potential intermolecular interaction points. rasayanjournal.co.in
Table 1: Representative Geometric Parameters for Biphenyl-Methanol Type Structures Calculated via DFT This table presents typical values for analogous structures as specific data for this compound is not available in the provided search results.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C-C (phenyl ring) | 1.38 - 1.41 Å | Carbon-carbon bond lengths within the aromatic rings. |
| C-C (inter-ring) | 1.48 - 1.50 Å | The single bond connecting the two phenyl rings in a biphenyl (B1667301) unit. |
| C-O (methanol) | 1.42 - 1.44 Å | The bond between the central carbon and the hydroxyl oxygen. |
| Phenyl-Phenyl Dihedral Angle | 35° - 45° | The characteristic twist angle between the planes of the two phenyl rings. |
Ab Initio Methods for Advanced Electronic Structure Analysis
While DFT is widely used, ab initio methods such as Hartree-Fock (HF) offer an alternative, albeit often more computationally demanding, approach to studying electronic structure. eurjchem.com These methods are derived directly from theoretical principles without the inclusion of experimental data.
In computational studies of biphenyl derivatives, HF calculations are frequently performed alongside DFT to provide a comparative analysis of the results. eurjchem.comrasayanjournal.co.in The optimized geometries obtained from HF and DFT in the gas phase can be compared with solid-phase experimental data from techniques like single-crystal X-ray diffraction to validate the computational models. eurjchem.com Differences in the predicted geometric and electronic parameters between DFT and HF can offer deeper insights into the electronic correlations within the molecule.
Calculations of Energetic and Structural Properties
Quantum chemical calculations are essential for determining the energetic properties that govern the stability and reactivity of this compound. The total energy calculated for the optimized geometry provides a measure of the molecule's stability. researchgate.net
Key energetic descriptors derived from these calculations include the HOMO and LUMO energies, which are fundamental to understanding charge transfer within the molecule. nih.gov The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter; molecules with a small energy gap are generally more polarizable and exhibit higher chemical reactivity. nih.gov Theoretical studies on similar biphenyl compounds have shown that the HOMO-LUMO energy gap can indicate the molecule's relative softness and reactivity. eurjchem.com
Table 2: Calculated Energetic Properties for a Biphenyl Derivative Analog Data based on a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl using DFT/B3LYP method. eurjchem.com
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.31 |
| LUMO Energy | -3.34 |
| Energy Gap (ΔE) | 3.97 |
Molecular Modeling and Simulation
While quantum chemical methods examine static molecular properties, molecular modeling and simulation techniques are employed to explore the dynamic behavior and interactions of molecules over time.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. 193.6.1 For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics. By solving Newton's equations of motion, MD tracks the trajectories of atoms and molecules over time, revealing how the molecule explores different shapes and orientations. 193.6.1
A primary application of MD for this compound would be to analyze the rotational freedom of the three biphenyl groups attached to the central carbon. These simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov Such analyses are crucial for understanding how the molecule's shape might change in different environments, such as in solution, which can influence its physical and chemical properties.
Computational Approaches to Intermolecular Interactions
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal packing. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. eurjchem.comnih.gov The Hirshfeld surface delineates the space occupied by a molecule in a crystal, and its coloration provides a map of different intermolecular contacts.
Associated 2D fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of these interactions, showing the proportion of the surface involved in specific types of contacts, such as H···H, C-H···π, and C-H···O interactions. eurjchem.comrasayanjournal.co.in For similar aromatic compounds, H···H contacts often dominate, reflecting the importance of van der Waals forces in the crystal packing. rasayanjournal.co.in
To further quantify the energetics of these interactions, energy framework calculations can be performed. This method uses the wave function from DFT calculations to compute the pairwise interaction energies between molecules in the crystal, separating them into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net This analysis reveals the dominant forces responsible for crystal stability, with dispersion forces often playing a major role in the packing of large aromatic molecules. mdpi.com
Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Biphenyl Compound Data based on a study of 4-(tert-butyl)-4-methoxy-1,1-biphenyl. rasayanjournal.co.in
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 64.3 |
| C···H/H···C | 29.5 |
| O···H/H···O | 5.4 |
| C···C | 0.8 |
Structure-Reactivity and Structure-Function Correlations
The relationship between the molecular structure of this compound and its chemical behavior is governed by a complex interplay of electronic and steric factors. Computational chemistry provides powerful tools to dissect these contributions, offering insights into the molecule's reactivity and potential functions. By drawing analogies with structurally related triarylmethanols, a theoretical framework for understanding this compound can be established.
Analysis of Electronic Effects and Stereochemical Influences
The three-dimensional architecture of this compound is dominated by the steric bulk of the three biphenyl groups attached to the central carbinol carbon. This arrangement forces the molecule to adopt a non-planar, propeller-like conformation, a common feature in triaryl-substituted compounds. researchgate.netnih.gov This specific stereochemistry has profound implications for the molecule's electronic properties and reactivity.
A Natural Bond Orbital (NBO) analysis, a common computational method, can be hypothetically applied to this compound to quantify these electronic effects. uni-muenchen.dempg.dewikipedia.org NBO analysis translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of bonds and lone pairs. wikipedia.org For this compound, this analysis would likely reveal significant delocalization of electron density from the biphenyl rings towards the central carbinol carbon. This delocalization can be quantified by examining the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dedergipark.org.tr
Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (Biphenyl Ring) | σ* (C-C central) | High | π-conjugation, electron donation to central carbon |
| π (Biphenyl Ring) | p* (Central C+) | Very High | Stabilization of carbocation intermediate |
| n (Oxygen) | σ* (C-H biphenyl) | Moderate | Hyperconjugative interactions |
The stereochemical arrangement of the biphenyl groups creates significant steric hindrance around the central carbon and the hydroxyl group. This steric shielding is a critical factor in determining the molecule's reactivity, as it can limit the approach of reagents. researchgate.netrsc.org The propeller-like structure is chiral, and the barrier to racemization (interconversion between enantiomers) is expected to be high due to the bulky nature of the biphenyl substituents. researchgate.net
Theoretical Prediction of Reactivity Profiles
The electronic and steric features of this compound allow for the theoretical prediction of its reactivity profile. The primary site of reactivity is expected to be the hydroxyl group and the central carbon atom to which it is attached.
One of the most characteristic reactions of triarylmethanols is the formation of a stable carbocation in acidic media. The theoretical prediction for this compound is that it would readily form the corresponding tribiphenyl-4-ylmethyl carbocation. The stability of this carbocation would be exceptionally high due to the extensive delocalization of the positive charge across the three biphenyl π-systems. Computational models could calculate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess this stability. A high-lying HOMO would indicate the ease of removing an electron (or in this context, the hydroxyl group), while a low-lying LUMO in the resulting carbocation would suggest its electrophilic character.
The steric hindrance imposed by the biphenyl groups would likely disfavor bimolecular nucleophilic substitution (SN2) reactions at the central carbon. rsc.org Instead, reactions proceeding through a unimolecular (SN1) mechanism, involving the formation of the stable carbocation intermediate, would be highly favored.
Table 2: Predicted Reactivity Profile of this compound
| Reaction Type | Predicted Reactivity | Rationale |
| SN1 Substitution | High | Formation of a highly stabilized carbocation intermediate due to extensive π-delocalization across three biphenyl rings. |
| SN2 Substitution | Very Low | Severe steric hindrance from the bulky biphenyl groups preventing backside attack by a nucleophile. |
| Elimination (E1) | Possible | Under strongly acidic conditions and with a non-nucleophilic base, elimination to form a substituted alkene could occur via the carbocation intermediate. |
| Oxidation | Moderate | The carbinol carbon can be oxidized, though the steric bulk may influence the choice of oxidizing agent. |
The theoretical reactivity can also be assessed by mapping the Molecular Electrostatic Potential (MEP). The MEP would visually represent the electron-rich and electron-poor regions of the molecule, with the oxygen of the hydroxyl group being a site of negative potential (nucleophilic) and the central carbon, particularly in the carbocation form, being a site of positive potential (electrophilic).
Supramolecular Chemistry and Self Assembly of Tribiphenyl 4 Ylmethanol Systems
Non-Covalent Interactions in Tribiphenyl-4-ylmethanol Architectures
Non-covalent interactions are the primary driving forces for the self-assembly of molecules into larger, well-defined structures. unam.mx For a molecule like this compound, with its distinct functional groups, several types of non-covalent interactions would be expected to play a crucial role in its solid-state packing and solution-phase aggregation. mdpi.com
Hydrogen Bonding Networks
The single hydroxyl (-OH) group in this compound is a classic hydrogen bond donor and acceptor. In the solid state, it is highly probable that these molecules would form hydrogen-bonded networks. The specific nature of these networks can vary, leading to different crystalline forms, or polymorphs. rsc.org For analogous, simpler systems like liquid methanol (B129727), extensive hydrogen-bonded chains and clusters are known to exist. nih.gov In the case of this compound, the bulky nature of the three tribiphenyl substituents would sterically influence the geometry and extent of these networks. It is conceivable that instead of extended chains, the hydrogen bonding would be limited to forming discrete dimers or small cyclic clusters, as seen in other sterically hindered alcohols. researchgate.net
Table 1: Potential Hydrogen Bonding Parameters in this compound Assemblies
| Interaction Type | Donor | Acceptor | Expected Geometry | Potential Supramolecular Motif |
|---|
Note: This table is predictive and not based on experimental data for this compound.
π-π Stacking Interactions in Aromatic Systems
The three large biphenyl (B1667301) groups provide extensive π-surface area, making π-π stacking interactions a dominant force in the self-assembly of this compound. mdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. nih.gov The geometry of π-π stacking is typically not a perfectly cofacial (face-to-face) arrangement due to electrostatic repulsion. More common arrangements include:
Parallel-displaced: Where one aromatic ring is shifted relative to the other.
T-shaped (edge-to-face): Where the edge of one aromatic ring points towards the face of another.
Given the propeller-like shape of triaryl methanols, it is likely that intermolecular packing would involve a combination of these stacking modes, with biphenyl groups from one molecule interacting with those of its neighbors. rsc.org The interplay between hydrogen bonding and π-stacking would ultimately determine the final crystal packing arrangement. nih.gov
Dispersion Forces and Electrostatic Interactions in Supramolecular Assemblies
Electrostatic interactions, while central to hydrogen bonding and π-π stacking, also contribute more broadly to the packing arrangement. The distribution of partial charges across the molecular framework dictates how molecules orient themselves to maximize attraction and minimize repulsion.
Molecular Recognition and Host-Guest Chemistry
The structure of this compound, with its potential for forming a cavity-like environment due to the bulky biphenyl "walls," suggests its possible application in host-guest chemistry. mdpi.comnih.gov
Design and Synthesis of Supramolecular Receptors
While no specific supramolecular receptors based on this compound have been reported, its scaffold could theoretically be used to construct a host molecule. The three biphenyl groups could form a hydrophobic pocket suitable for binding small aromatic guest molecules. nih.gov The hydroxyl group could serve a dual role: as a point for further chemical modification to build more complex receptor structures, or as a hydrogen-bonding site to interact with and orient a suitable guest molecule within the binding pocket. The synthesis of such receptors would likely start with this compound as a core building block. nih.govrsc.org
Binding Studies with Complementary Guest Molecules
No binding studies involving this compound as a host have been published. However, if such a host were synthesized, binding studies would be crucial to determine its affinity and selectivity for various guests. supramolecularevans.com Techniques such as Nuclear Magnetic Resonance (NMR) titration and UV-vis spectroscopy would be employed to determine the association constants (Kₐ) for different guest molecules. nih.gov
Table 2: Hypothetical Binding Study Data for a this compound-based Receptor
| Guest Molecule | Potential Binding Forces | Solvent | Predicted Association Constant (Kₐ, M⁻¹) |
|---|---|---|---|
| Benzene | π-π stacking, Hydrophobic effect | Chloroform | Low-to-Moderate |
| Pyridine | π-π stacking, Hydrogen bonding (to -OH) | Dichloromethane | Moderate |
Note: This table is purely hypothetical and illustrates the type of data that would be generated from such research. The values are not based on actual experimental results.
Self-Assembly Phenomena of this compound Systems
The unique molecular architecture of this compound, characterized by three bulky, rigid biphenyl groups attached to a central methanol carbon, predisposes it to participate in a variety of self-assembly phenomena. These processes are governed by a delicate interplay of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The propeller-like shape of the molecule and the presence of a hydroxyl group are key factors in directing the formation of ordered supramolecular structures in both solution and on surfaces.
Solution-Phase Self-Organization of this compound Units
In solution, this compound units are expected to undergo self-organization driven primarily by solvophobic effects and intermolecular interactions. The large, nonpolar surface area of the biphenyl groups encourages aggregation in polar solvents to minimize unfavorable interactions with the solvent molecules. Conversely, in nonpolar solvents, the interactions between the aromatic systems would be the dominant driving force for assembly.
The primary non-covalent interactions governing the self-assembly of this compound in solution are:
π-π Stacking: The extended aromatic systems of the biphenyl groups can interact through π-π stacking, leading to the formation of columnar or lamellar structures. The propeller-like arrangement of the biphenyl groups may lead to complex, interdigitated packing motifs.
Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. These interactions can connect individual molecules into chains, rings, or more complex three-dimensional architectures.
The specific nature of the self-assembled structures in solution is highly dependent on factors such as solvent polarity, concentration, and temperature. For instance, in a solvent mixture, selective solvation could lead to the formation of micelles or vesicles with a core of biphenyl groups and a corona of hydroxyl groups, or vice versa, depending on the solvent composition. The interplay between the directional hydrogen bonding and the less directional π-π stacking can result in the formation of complex, hierarchical structures. For example, hydrogen-bonded chains of molecules could further assemble into larger fibrous structures through lateral π-π interactions.
| Parameter | Influence on Self-Assembly | Expected Outcome |
| Solvent Polarity | Modulates solvophobic effects and hydrogen bonding strength. | In polar solvents, aggregation of biphenyl groups is favored. In nonpolar solvents, π-π stacking and hydrogen bonding dominate. |
| Concentration | Affects the equilibrium between monomeric and assembled states. | Higher concentrations favor the formation of larger aggregates. |
| Temperature | Influences the strength of non-covalent interactions. | Increased temperature can disrupt weaker interactions, leading to disassembly or structural transitions. |
On-Surface Supramolecular Architectures and Assembly Dynamics
When deposited on a solid surface, this compound molecules can form highly ordered two-dimensional (2D) supramolecular architectures. The interactions with the substrate, in addition to the intermolecular forces, play a crucial role in determining the final structure. Techniques such as scanning tunneling microscopy (STM) are instrumental in visualizing these on-surface assemblies at the single-molecule level.
The formation of on-surface architectures is a dynamic process involving:
Adsorption: Molecules initially adsorb onto the surface from the solution or gas phase.
Surface Diffusion: The adsorbed molecules diffuse across the surface.
Nucleation: Molecules start to form small, ordered clusters (nuclei).
Growth: The nuclei grow by the addition of more molecules, leading to the formation of extended 2D crystals or other ordered patterns.
The final structure of the on-surface assembly is a result of the thermodynamic and kinetic control of this process. The balance between molecule-substrate and molecule-molecule interactions is critical. A strong molecule-substrate interaction may lead to a disordered layer, while dominant intermolecular interactions favor the formation of well-ordered domains.
For this compound, the biphenyl "legs" can interact with the surface, potentially leading to a specific orientation of the molecule. The hydroxyl group can also interact with the surface or participate in intermolecular hydrogen bonding, which will significantly influence the packing arrangement. The propeller-like shape of the molecule could lead to the formation of porous networks, where the voids could potentially host guest molecules.
| Surface Type | Expected Interaction | Resulting Architecture |
| Graphite (HOPG) | Weak van der Waals interactions. | Highly ordered 2D crystals driven by intermolecular forces. |
| Metal Surfaces (e.g., Au, Ag) | Stronger interactions, potential for electronic coupling. | May lead to different packing arrangements compared to graphite, potentially with altered molecular conformation. |
| Reactive Surfaces (e.g., TiO2) | Chemical interactions with the hydroxyl group. | Covalent anchoring to the surface, influencing the orientation and assembly of subsequent molecules. |
Formation of Mechanically Interlocked Molecular Structures
The rigid and bulky nature of the this compound framework makes it a potential building block for the construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. wikipedia.org In these architectures, molecules are held together by mechanical bonds rather than covalent bonds. wikipedia.org
A key principle in the synthesis of MIMs is the use of templating interactions to preorganize the components before the final covalent bond formation that traps one molecule within another. The biphenyl groups of this compound could act as bulky "stoppers" in a rotaxane architecture. A linear molecule (the "thread") could be threaded through a macrocycle, and then this compound could be covalently attached to the ends of the thread. The large size of the this compound units would prevent the dethreading of the macrocycle.
Furthermore, the aromatic surfaces of the biphenyl groups could participate in donor-acceptor or π-π stacking interactions with a suitable macrocycle, acting as a recognition site to template the formation of a pseudorotaxane intermediate. This pre-assembled structure can then be converted into a stable rotaxane.
The formation of such mechanically interlocked structures can be influenced by several factors:
Size and Shape Complementarity: The size of the macrocycle's cavity must be compatible with the dimensions of the thread and the bulky stoppers.
Templating Interactions: The strength of the non-covalent interactions between the thread and the macrocycle determines the efficiency of the threading process.
Reaction Conditions: The conditions for the final "capping" or "clipping" reaction must be chosen carefully to avoid decomposition of the pre-assembled complex.
| Component | Role in Mechanically Interlocked Structure | Key Feature of this compound |
| Stopper | Prevents dethreading of the macrocycle in a rotaxane. | Large steric bulk of the three biphenyl groups. |
| Recognition Site | Interacts with the macrocycle to form a pseudorotaxane. | Aromatic surfaces of the biphenyl groups capable of π-π stacking. |
| Building Block for Macrocycle | The rigid structure could be incorporated into a larger cyclic molecule. | Defined geometry and rigidity. |
Despite a comprehensive search of scientific literature, there is no available information regarding the catalytic applications of the chemical compound “this compound” or its derivatives within the framework of the provided outline. Searches for its role as a ligand in homogeneous catalysis, its integration into metal-organic frameworks, its use in heterogeneous catalysis, or its application in supramolecular catalysis and molecular machines have not yielded any relevant research findings.
This lack of available data prevents the generation of a scientifically accurate and informative article on this specific subject. It appears that "this compound" has not been documented in the scientific literature for the catalytic uses specified. Therefore, the requested article cannot be created.
Catalysis and Catalytic Applications Involving Tribiphenyl 4 Ylmethanol Scaffolds
Supramolecular Catalysis and Molecular Machines[15],
Catalytic Activity within Self-Assembled Systems
There is currently no readily available scientific literature detailing the catalytic activity of tribiphenyl-4-ylmethanol within self-assembled systems. Supramolecular self-assembly is a powerful strategy for the development of novel catalysts, where non-covalent interactions are utilized to construct complex, functional architectures from simpler molecular building blocks. These systems can mimic enzymatic pockets, providing unique reaction environments that can enhance reaction rates and selectivities. However, specific examples or detailed research findings on the use of this compound as a key component in such catalytically active self-assembled systems have not been identified.
Development of Molecular Machine-Based Catalytic Systems
Similarly, the development of molecular machine-based catalytic systems incorporating this compound scaffolds is not described in the accessible research landscape. Molecular machines are sophisticated molecular-level devices that can perform mechanical-like movements in response to external stimuli. The integration of catalytic sites into these dynamic structures is a cutting-edge area of research, aiming to create switchable and controllable catalytic systems.
One study in the broader context of rotaxane synthesis mentioned the use of tris([1,1′-biphenyl]-4-yl)methanol for the synthesis of an N-methylaniline derivative, which was then incorporated as a component of a rotaxane. nih.gov However, this research did not investigate or report any catalytic activity associated with the this compound scaffold itself within the resulting molecular machine. The focus remained on the synthesis and conformational properties of the rotaxane. nih.gov
Therefore, detailed research findings, including data tables on the catalytic performance of this compound-based molecular machines, are not available. Further research would be necessary to explore the potential of this chemical compound in the design and development of novel catalytic systems based on self-assembly and molecular machine principles.
Applications in Advanced Materials Science
Functional Materials Development
Functional materials are designed to possess specific properties that can be externally controlled, such as optical, electronic, or magnetic properties. The development of new functional materials often relies on the synthesis of novel organic molecules with tailored characteristics.
Optoelectronic Materials and Devices
Optoelectronic materials are crucial for technologies that convert light into electrical signals and vice versa, including light-emitting diodes (LEDs) and solar cells. Materials used in these devices often require high charge carrier mobility and strong light absorption or emission. While direct studies on Tribiphenyl-4-ylmethanol for optoelectronics are not available, related biphenyl (B1667301) derivatives are investigated for these purposes. The extended π-conjugated system of the biphenyl groups could theoretically support charge transport, making it a candidate for inclusion as a component in host materials for organic light-emitting diodes (OLEDs) or as a building block for organic semiconductors.
Applications in Advanced Sensing Technologies
The development of chemical sensors is a significant area of materials science. Molecules with specific binding sites and fluorescent properties are often used to detect the presence of certain analytes. The hydroxyl group and the aromatic structure of this compound could potentially be functionalized to create selective receptors for ions or small molecules. Upon binding, a change in the compound's fluorescence or other photophysical properties could signal the presence of the target analyte.
Integration into Polymeric and Nanostructured Systems
Incorporating specialized molecules into polymers and nanomaterials can create hybrid systems with enhanced or entirely new properties.
Polymer Chemistry and Engineering of Material Properties
Biphenyl-containing monomers are used in polymer synthesis to enhance thermal stability, mechanical strength, and optical properties of the resulting polymers. The rigid structure of the biphenyl unit can increase the glass transition temperature and improve the dimensional stability of polymers. The hydroxyl group of this compound provides a reactive site for polymerization, allowing it to be potentially incorporated into polyesters, polyethers, or polyurethanes. Such polymers could find use as high-performance plastics or as materials for optical applications.
Nanomaterial Fabrication and Advanced Characterization
Nanomaterials, such as nanoparticles and nanotubes, have applications ranging from medicine to electronics. Organic molecules can be used to functionalize the surface of nanomaterials to control their solubility, stability, and interfacing with other materials. This compound could potentially be used as a surface ligand for nanoparticles, where the biphenyl groups would influence the intermolecular interactions and the assembly of the nanoparticles into larger structures.
Photophysical Properties and Applications
The photophysical properties of a molecule, such as its ability to absorb and emit light, are central to its use in optical materials and devices. These properties are determined by the molecule's electronic structure.
Research on the specific photophysical properties of this compound is not extensively documented. However, analogous compounds containing multiple phenyl rings often exhibit interesting fluorescence and phosphorescence characteristics. The extended conjugation of the biphenyl groups would be expected to lead to absorption and emission in the ultraviolet or visible region of the electromagnetic spectrum. The study of related platinum-biphenyl complexes has shown that the emission wavelengths can be tuned by modifying the chemical structure. Detailed characterization of this compound's absorption and emission spectra, quantum yield, and excited-state lifetimes would be necessary to evaluate its suitability for applications such as fluorescent probes, organic scintillators, or components in light-emitting devices.
Luminescence and Fluorescence Phenomena in Materials
extensive research of publicly available scientific literature and databases reveals a notable absence of specific studies focusing on the luminescence and fluorescence phenomena of this compound. While the broader class of biphenyl-containing compounds is known to exhibit interesting photophysical properties, including fluorescence, detailed characterization of the emission spectra, quantum yields, and excited-state dynamics for this compound is not documented.
The molecular structure of this compound, featuring multiple biphenyl chromophores, suggests a potential for luminescence. The extended π-conjugation provided by the biphenyl units could, in principle, support electronic transitions that lead to the emission of light upon excitation. However, without experimental data, any discussion of its specific luminescent or fluorescent behavior would be purely speculative. Factors such as the central methanol (B129727) moiety, steric hindrance between the biphenyl groups, and the potential for aggregation in the solid state would all significantly influence its photophysical properties.
A comprehensive understanding of the luminescence and fluorescence of this compound would require dedicated experimental investigations. Such studies would typically involve:
Photoluminescence Spectroscopy: To determine the emission and excitation spectra in various solvents and in the solid state.
Quantum Yield Measurements: To quantify the efficiency of the fluorescence process.
Time-Resolved Fluorescence Spectroscopy: To investigate the lifetime of the excited state and probe the kinetics of any dynamic processes.
At present, no such data for this compound has been reported in peer-reviewed literature. Therefore, a data table of its luminescent properties cannot be provided.
Future Research Directions and Emerging Avenues
Interdisciplinary Research Leveraging Tribiphenyl-4-ylmethanol
The distinct structural attributes of this compound make it a prime candidate for investigation across multiple scientific disciplines, from materials science to medicinal chemistry.
Materials Science and Nanotechnology: The bulky and well-defined architecture of this compound can be exploited to create porous organic polymers and metal-organic frameworks (MOFs). Future research could focus on using this compound as a structural building block to synthesize materials with high thermal stability and specific surface areas. Such materials could find applications in gas storage, separation technologies, and as supports for catalysts. The extended biphenyl (B1667301) units offer sites for further functionalization, allowing for the fine-tuning of material properties.
Medicinal Chemistry and Drug Design: The triphenylmethanol scaffold is a known pharmacophore in various biologically active compounds. The unique three-dimensional arrangement of the biphenyl groups in this compound could be leveraged as a novel scaffold in drug discovery. Interdisciplinary research involving chemists, biologists, and pharmacologists could explore its derivatives as potential therapeutic agents. Structure-based drug design could be employed to develop inhibitors for specific biological targets, such as enzymes or protein-protein interactions, where the rigid structure of the molecule could ensure high selectivity. nih.govidibell.catnih.gov
| Potential Interdisciplinary Field | Research Focus | Possible Application |
| Materials Science | Synthesis of porous polymers and MOFs | Gas storage, separation, catalysis |
| Nanotechnology | Development of functional nanomaterials | Anisotropic nanosized composites |
| Medicinal Chemistry | Use as a scaffold for drug discovery | Selective enzyme inhibitors, therapeutic agents |
Computational Design of Advanced Materials and Catalytic Systems
Computational chemistry offers powerful tools to predict and guide the synthesis of new materials and catalysts, saving significant time and resources. northwestern.eduethz.ch
Predictive Modeling of Material Properties: Density Functional Theory (DFT) and other computational methods can be used to model the electronic and structural properties of polymers and supramolecular assemblies derived from this compound. mdpi.comrsc.org These simulations can predict key characteristics like band gaps, porosity, and mechanical strength before synthesis is ever attempted. This "materials-by-design" approach can accelerate the discovery of advanced materials for electronics, optics, and structural applications. mit.edu
Rational Design of Catalysts: The hydroxyl group of this compound can act as an anchoring point for catalytically active metal centers. Computational modeling can be employed to design novel catalysts where the bulky tribiphenylmethyl framework creates specific steric environments around the active site. This could lead to catalysts with enhanced selectivity for challenging chemical transformations. Simulations can help identify the most promising metal-ligand combinations and predict their catalytic performance for reactions such as asymmetric synthesis or polymerization.
Innovations in Green Chemistry and Sustainable Synthesis Methodologies
Future research must prioritize the development of environmentally benign methods for synthesizing and utilizing this compound. researchgate.netunife.it This aligns with the global push for sustainable chemical manufacturing. jddhs.comarkat-usa.org
Biocatalytic Synthesis: Exploring enzymatic routes for the synthesis of this compound and its precursors presents a significant green chemistry opportunity. Biocatalysis often proceeds under mild conditions (aqueous media, room temperature) and can offer high selectivity, reducing the need for hazardous reagents and protecting groups. jddhs.com Future work could focus on identifying or engineering enzymes capable of performing the key synthetic steps.
Energy-Efficient and Solvent-Minimized Processes: The development of synthesis methods that utilize techniques like microwave-assisted heating or flow chemistry can dramatically reduce energy consumption and reaction times. jddhs.com Furthermore, research into solvent-free reaction conditions or the use of green solvents (e.g., water, deep eutectic solvents) would significantly lower the environmental impact of its production. researchgate.netarkat-usa.org These innovations are crucial for making the use of this compound viable on a larger scale.
| Green Chemistry Approach | Objective | Potential Benefit |
| Biocatalysis | Utilize enzymes for synthesis | Mild conditions, high selectivity, reduced waste |
| Microwave-Assisted Synthesis | Employ microwave irradiation | Reduced reaction times and energy consumption |
| Flow Chemistry | Use continuous flow reactors | Improved safety, efficiency, and scalability |
| Green Solvents | Replace traditional organic solvents | Lower environmental toxicity and impact |
Exploration of Novel Supramolecular Architectures and Their Functions
The shape and electronic properties of this compound make it an ideal building block for creating complex, functional supramolecular systems through non-covalent interactions.
Host-Guest Chemistry: The inherent shape of the molecule suggests its potential to form well-defined cavities. Research could focus on designing and synthesizing self-assembled structures, such as capsules or porous networks, held together by hydrogen bonds and π-π stacking interactions. These supramolecular hosts could be investigated for their ability to encapsulate guest molecules, leading to applications in molecular sensing, controlled release systems, or for stabilizing reactive intermediates. rsc.org
Functional Self-Assembled Monolayers: The hydroxyl group provides a convenient anchor point for attaching this compound to surfaces. Future studies could explore the formation of self-assembled monolayers (SAMs) on various substrates. The rigid, bulky nature of the molecule would likely lead to highly ordered two-dimensional arrays with controlled spacing. Such functionalized surfaces could be explored for applications in molecular electronics, sensing devices, or as platforms for controlling surface wettability.
Q & A
Q. What are the common synthetic routes for Tribiphenyl-4-ylmethanol, and how can researchers validate successful synthesis?
this compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation using biphenyl derivatives and formaldehyde precursors. Validation involves analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing aromatic proton integration and hydroxyl group signals .
- Gas Chromatography (GC) : Assess purity (>98% by GC is standard for research-grade compounds) .
- Melting Point Analysis : Compare observed values with literature data to verify consistency .
- Literature Cross-Referencing : Use databases like SciFinder or Reaxys to confirm synthetic protocols and spectral benchmarks .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use solvents like ethanol or hexane to remove unreacted biphenyl precursors .
- Column Chromatography : Separate polar byproducts (e.g., hydroxylated intermediates) using silica gel and ethyl acetate/hexane gradients .
- Distillation : For high-purity isolation, fractional distillation under reduced pressure minimizes thermal degradation .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Multi-Technique Validation : Cross-validate NMR findings with mass spectrometry (MS) and infrared (IR) spectroscopy to confirm functional groups .
- Dynamic Light Scattering (DLS) : Investigate aggregation effects in solution that may skew spectral interpretations .
- Computational Modeling : Use density functional theory (DFT) to simulate expected NMR/IR spectra and compare with experimental results .
Q. What strategies optimize this compound synthesis for high-yield, scalable production?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or enzymatic catalysts to enhance reaction efficiency .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust temperature/pH .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Post-Synthetic Modification : Introduce sulfonate or amine groups via electrophilic substitution to enhance hydrogen-bonding capabilities .
- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by complexing with transition metals (e.g., Cu²⁺ or Zn²⁺) .
- Polymer Integration : Incorporate into dendrimers or star polymers for catalytic or photophysical studies .
Methodological Considerations
Q. What criteria should guide the selection of analytical techniques for characterizing this compound?
- Purity Requirements : GC for volatile impurities; HPLC for non-volatile byproducts .
- Structural Complexity : Use 2D NMR (e.g., COSY, HSQC) for stereochemical analysis in chiral derivatives .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition profiles for material science applications .
Q. How can researchers address discrepancies in published toxicity data for this compound?
- Source Evaluation : Prioritize peer-reviewed studies over vendor-provided safety sheets .
- Dose-Response Studies : Conduct in-vitro assays (e.g., MTT for cytotoxicity) to generate institution-specific safety thresholds .
- Meta-Analysis : Use systematic review frameworks to reconcile conflicting data from heterogeneous studies .
Literature and Data Management
Q. How should researchers document novel derivatives of this compound for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
